N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
This compound is part of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds designed, synthesized, and evaluated to find novel quorum sensing inhibitors .
Synthesis Analysis
The synthesis of these compounds involves the use of various techniques and reagents. The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using various techniques. The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The HRMS (m/z): [M+H] + calcd for C19H18N2O4S was 371.1066, found 371.1044 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were analyzed. The compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various techniques. The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Scientific Research Applications
Anticancer Properties
Compounds with 1,3,4-thiadiazole and benzothiazole moieties, such as N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide, have shown potential in anticancer research. The pharmacophore hybridization approach, which combines these moieties, is often used in the design of drug-like small molecules targeting cancer. A study by Yushyn et al. (2022) explored this approach, focusing on the synthesis of a novel pyrazoline-bearing hybrid molecule with anticancer properties (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial and Antiviral Activity
The 1,3,4-thiadiazole and benzothiazole derivatives, similar to the compound , have been studied for their antimicrobial and antiviral activities. Research by Tang et al. (2019) demonstrated that most of their synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited good antibacterial and antiviral activities (Tang et al., 2019).
Nematocidal Activity
A study by Liu et al. (2022) explored the nematocidal activities of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. These compounds showed promising activity against certain nematodes, indicating potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Applications in Antimicrobial and Antifungal Agents
The 1,3,4-thiadiazole derivatives, akin to this compound, are also explored for their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. Ameen and Qasir (2017) synthesized new derivatives of 1,3,4-thiadiazole to evaluate these activities (Ameen & Qasir, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
The compound’s solubility in toluene suggests that it may be well-absorbed in the body
Result of Action
The inhibition of the COX enzymes by the compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, making the compound potentially useful for the treatment of conditions such as arthritis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in toluene suggests that it may be more effective in lipid-rich environments. Additionally, the compound’s stability could be affected by factors such as temperature and pH, although further studies are needed to confirm this.
Future Directions
Properties
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S3/c1-26-12-8-6-11(7-9-12)14(24)10-27-19-23-22-18(29-19)21-16(25)17-20-13-4-2-3-5-15(13)28-17/h2-9H,10H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRQXEUHMXMHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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